

# Synthesis of BINOL-Derived Phosphoric Acid Catalysts: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Binol*

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This document provides detailed application notes and experimental protocols for the synthesis of chiral **BINOL**-derived phosphoric acid catalysts. These catalysts are powerful tools in asymmetric synthesis, enabling the enantioselective formation of a wide range of chemical bonds. The following sections present a general overview of the synthetic strategy, detailed step-by-step protocols for the preparation of representative catalysts, and a summary of key quantitative data.

## General Synthetic Strategy

The synthesis of 3,3'-disubstituted **BINOL**-derived phosphoric acids typically follows a multi-step sequence starting from enantiomerically pure (R)- or (S)-**BINOL**. The general workflow involves:

- **Protection of the Hydroxyl Groups:** The two hydroxyl groups of **BINOL** are protected, often as methoxymethyl (MOM) ethers, to prevent them from interfering with subsequent reactions.
- **Functionalization at the 3,3'-Positions:** Aryl or other substituent groups are introduced at the 3 and 3' positions of the binaphthyl core. A common method involves ortho-lithiation of the protected **BINOL** followed by a Suzuki coupling with an appropriate boronic acid.<sup>[1][2]</sup>

- Deprotection: The protecting groups on the hydroxyl moieties are removed to yield the 3,3'-disubstituted **BINOL** derivative.
- Phosphorylation: The final step involves the reaction of the disubstituted **BINOL** with phosphorus oxychloride ( $\text{POCl}_3$ ) in the presence of a base like pyridine, followed by hydrolysis to afford the desired chiral phosphoric acid.<sup>[1][3]</sup>

This modular approach allows for the synthesis of a diverse library of catalysts with varying steric and electronic properties by simply changing the boronic acid used in the Suzuki coupling step.

## Experimental Protocols

Three representative protocols for the synthesis of **BINOL**-derived phosphoric acid catalysts are detailed below.

### Protocol 1: Synthesis of (R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate

This protocol is based on a reliable procedure from Organic Syntheses, providing a detailed guide for a catalyst with extended aromatic substituents.<sup>[1]</sup>

#### Step 1: Protection of (R)-**BINOL**

A detailed procedure for the protection of the hydroxyl groups of (R)-**BINOL** is available in the cited literature.<sup>[1]</sup>

#### Step 2: Iodination of Protected (R)-**BINOL**

A detailed procedure for the iodination at the 3,3'-positions of the protected (R)-**BINOL** is available in the cited literature.<sup>[1]</sup>

#### Step 3: Suzuki Coupling to Synthesize (R)-2,2'-Bis(methoxymethoxy)-3,3'-bis(9-phenanthryl)-1,1'-binaphthalene

A flask is charged with (R)-2,2'-bis(methoxymethoxy)-3,3'-diiodo-1,1'-binaphthalene, 9-phenanthreneboronic acid, barium hydroxide octahydrate, and

tetrakis(triphenylphosphine)palladium(0). The flask is evacuated and backfilled with argon. 1,4-Dioxane and water are added, and the mixture is heated. After cooling, the reaction mixture is worked up and the crude product is purified by flash chromatography.[1]

Step 4: Deprotection to (R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diol

The protected binaphthol derivative is dissolved in 1,4-dioxane, and aqueous hydrochloric acid is added. The mixture is heated, and after completion, the product is isolated and purified.[1]

Step 5: Phosphorylation

To a solution of (R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diol in pyridine, phosphorus oxychloride is added slowly. The mixture is heated and then stirred. After cooling, water is added, followed by hydrochloric acid. The product is extracted with dichloromethane, and the combined organic layers are washed and dried. The crude product is purified by flash chromatography and recrystallization to yield the final phosphoric acid.[1]

## Protocol 2: General Synthesis of (S)-3,3'-Diaryl-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate (Example: Diphenyl Derivative)

This protocol provides a general and adaptable method for the synthesis of various 3,3'-diaryl substituted **BINOL** phosphoric acids.[4]

Step 1: Protection of (S)-**BINOL**

(S)-**BINOL** is reacted with a protecting group source, such as chloromethyl methyl ether (MOMCl), in the presence of a base like sodium hydride in an anhydrous solvent like THF.

Step 2: Halogenation of Protected (S)-**BINOL**

The protected (S)-**BINOL** is halogenated at the 3,3'-positions, for example, using N-bromosuccinimide (NBS) or iodine.

Step 3: Suzuki Coupling

The 3,3'-dihalogenated protected **BINOL** is then subjected to a Suzuki coupling reaction with the desired arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) and a base.

#### Step 4: Deprotection

The protecting groups are removed under acidic conditions to yield the (S)-3,3'-diaryl-**BINOL**.

#### Step 5: Phosphorylation

The (S)-3,3'-diaryl-**BINOL** is dissolved in pyridine, and phosphorus oxychloride is added. The reaction mixture is heated, followed by hydrolysis with water and acidification. The final product is purified by chromatography and/or recrystallization.

## Protocol 3: General Synthesis of (R)-5,6,7,8,5',6',7',8'-Octahydro-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (**H<sub>8</sub>-BINOL**-derived)

**H<sub>8</sub>-BINOL** catalysts are synthesized from **BINOL** via an initial reduction step.

#### Step 1: Hydrogenation of (R)-**BINOL**

(R)-**BINOL** is catalytically hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield (R)-**H<sub>8</sub>-BINOL**.

#### Step 2: Protection of (R)-**H<sub>8</sub>-BINOL**

The hydroxyl groups of (R)-**H<sub>8</sub>-BINOL** are protected using a suitable protecting group as described in Protocol 2, Step 1.

#### Step 3: Functionalization of Protected (R)-**H<sub>8</sub>-BINOL**

Substituents can be introduced at the 3,3'-positions of the protected (R)-**H<sub>8</sub>-BINOL** scaffold following similar halogenation and cross-coupling procedures as outlined in Protocol 2.

#### Step 4: Deprotection

The protecting groups are removed to afford the substituted (R)-H<sub>8</sub>-**BINOL**.

#### Step 5: Phosphorylation

The final phosphoric acid is synthesized by reacting the substituted (R)-H<sub>8</sub>-**BINOL** with phosphorus oxychloride in the presence of a base, as detailed in the previous protocols.

## Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of the representative **BINOL**-derived phosphoric acid catalysts.

Table 1: Reaction Yields for the Synthesis of (R)-3,3'-Bis(9-phenanthryl)-**BINOL** Phosphoric Acid<sup>[1]</sup>

Step	Product	Yield (%)
3	(R)-2,2'-Bis(methoxymethoxy)-3,3'-bis(9-phenanthryl)-1,1'-binaphthalene	91
4	(R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diol	99
5	(R)-3,3'-Bis(9-phenanthryl)-1,1'-binaphthalene-2,2'-diyl hydrogen phosphate	91

Table 2: Characterization Data for (R)-3,3'-Bis(9-phenanthryl)-**BINOL** Phosphoric Acid<sup>[1]</sup>

Property	Value
Melting Point	359-361 °C (decomposition)
Specific Rotation [ $\alpha$ ] <sup>20</sup> D	-11.9 (c=1, CH <sub>2</sub> Cl <sub>2</sub> )
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> ) $\delta$	7.39-7.73 (m, 16 H), 7.97-8.19 (m, 8 H), 8.88-8.93 (m, 4 H)
<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> ) $\delta$	122.43, 122.78, 123.12, 125.09, 126.23, 126.41, 126.51, 126.58, 126.79, 126.87, 128.46, 129.10, 129.40, 129.67, 130.24, 131.27, 131.43, 132.32, 133.30, 134.22, 148.10, 148.19
<sup>31</sup> P NMR (162 MHz, DMSO-d <sub>6</sub> ) $\delta$	2.61
HRMS (ESI)	calcd. for C <sub>48</sub> H <sub>30</sub> O <sub>4</sub> P (M+H) <sup>+</sup> 701.1876, found: 701.1889

## Visualizations

The following diagrams illustrate the general synthetic workflow for **BINOL**-derived phosphoric acid catalysts.



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Caption: General synthetic workflow for 3,3'-disubstituted **BINOL**-derived phosphoric acids.



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Caption: Synthetic workflow for H8-**BINOL**-derived phosphoric acid catalysts.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
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